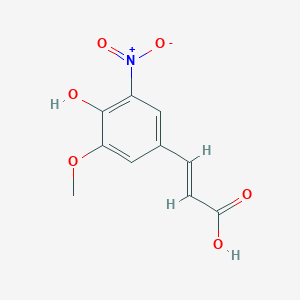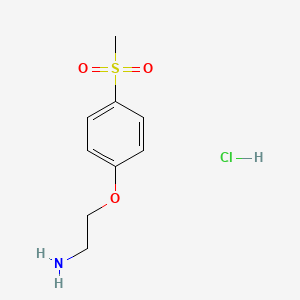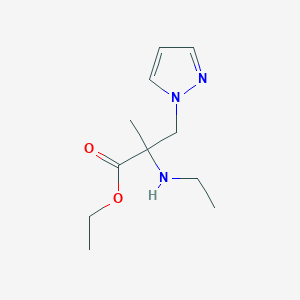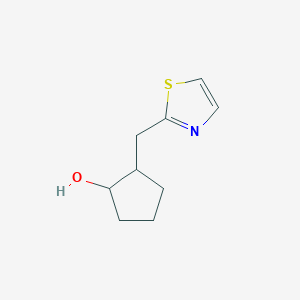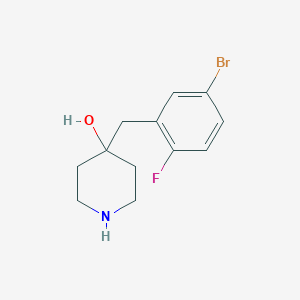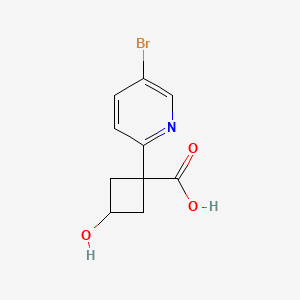
1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the bromination of a pyridine precursor followed by cyclization and functional group modifications. One common method involves the metalation of a methylpyridine precursor, followed by bromination and subsequent cyclization to form the cyclobutane ring . The reaction conditions often include the use of strong bases and metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow metalation and bromination techniques have been reported to be effective for the large-scale synthesis of similar compounds . These methods offer advantages such as improved reaction control, scalability, and reduced production costs.
化学反応の分析
Types of Reactions
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted pyridine derivatives.
科学的研究の応用
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylic acid groups may also play a role in binding to biological molecules, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol: This compound features a similar brominated pyridine ring but with a different functional group attached to the cyclobutane ring.
5-bromopyrimidine: Another brominated heterocyclic compound with different structural properties and applications.
Uniqueness
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclobutane carboxylic acid moiety with a hydroxyl group
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-1-2-8(12-5-6)10(9(14)15)3-7(13)4-10/h1-2,5,7,13H,3-4H2,(H,14,15) |
InChIキー |
DTINAJSEMCZWLT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=NC=C(C=C2)Br)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
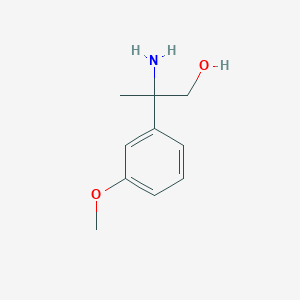
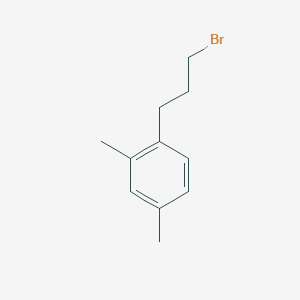
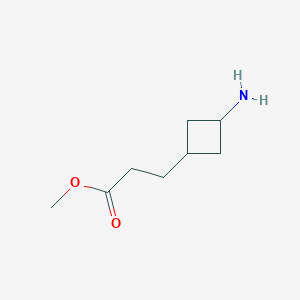
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
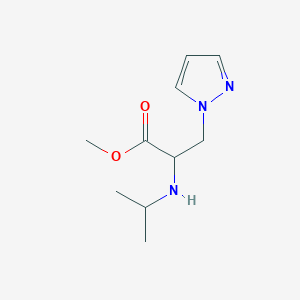
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
